molecular formula C9H16N4 B065808 Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine CAS No. 192811-69-1

Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine

Cat. No. B065808
CAS RN: 192811-69-1
M. Wt: 180.25 g/mol
InChI Key: MUOPWOIUIXJLFX-UHFFFAOYSA-N
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Description

Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine, also known as CPETA, is a chemical compound that has been gaining attention in scientific research for its potential applications in various fields. CPETA is a triazole-based compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine is not fully understood, but it has been proposed to act as a GABA receptor modulator, which may contribute to its anticonvulsant and anxiolytic effects. Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine has also been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine has been shown to have various biochemical and physiological effects, including reducing the frequency and duration of seizures in animal models of epilepsy, reducing anxiety-like behavior in animal models of anxiety, and reducing immobility time in animal models of depression. Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroprotection and neuroplasticity.

Advantages and Limitations for Lab Experiments

Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine has some limitations, including its relatively low potency and selectivity for GABA receptors, which may limit its usefulness as a drug candidate.

Future Directions

There are several future directions for research on Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine, including optimizing its synthesis method to improve the yield and purity of the compound, elucidating its mechanism of action and molecular targets, and exploring its potential applications in other fields, such as materials science and nanotechnology. Additionally, further studies are needed to evaluate the safety and efficacy of Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine in animal models and human clinical trials, and to investigate potential drug-drug interactions and side effects.
Conclusion
In conclusion, Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine is a triazole-based compound that has been studied extensively for its potential applications in various fields. Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied. Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine has shown promising results in animal models of neurological disorders, and it has potential applications in other fields, such as materials science and nanotechnology. Further research is needed to optimize its synthesis method, elucidate its mechanism of action, and evaluate its safety and efficacy in animal models and human clinical trials.

Synthesis Methods

Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine can be synthesized using various methods, including the reaction of cyclopentylamine with 1,2,4-triazole-1-yl-ethyl chloride in the presence of a base, or the reaction of cyclopentylamine with 1,2,4-triazole-1-yl-ethyl bromide in the presence of a palladium catalyst. The yield of Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models, and it has been proposed as a potential drug candidate for the treatment of neurological disorders. Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine has also been studied for its potential use as a ligand in metal-organic frameworks, which have applications in gas storage and separation, catalysis, and sensing.

properties

CAS RN

192811-69-1

Product Name

Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

N-[2-(1,2,4-triazol-1-yl)ethyl]cyclopentanamine

InChI

InChI=1S/C9H16N4/c1-2-4-9(3-1)11-5-6-13-8-10-7-12-13/h7-9,11H,1-6H2

InChI Key

MUOPWOIUIXJLFX-UHFFFAOYSA-N

SMILES

C1CCC(C1)NCCN2C=NC=N2

Canonical SMILES

C1CCC(C1)NCCN2C=NC=N2

synonyms

1H-1,2,4-Triazole-1-ethanamine,N-cyclopentyl-(9CI)

Origin of Product

United States

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